Selenobiotin Selenobiotin Selenobiotin as an excretion product of Phycomyces blakesleeanus. It is an excellent growth factor, as efficient as biotin in supporting the growth of biotin-requiring microorganisms. It is a biotin analog.
Brand Name: Vulcanchem
CAS No.: 57956-29-3
VCID: VC21350754
InChI: InChI=1S/C10H16N2O3Se/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
SMILES: C1C2C(C([Se]1)CCCCC(=O)O)NC(=O)N2
Molecular Formula: C10H16N2O3Se
Molecular Weight: 291.22 g/mol

Selenobiotin

CAS No.: 57956-29-3

Cat. No.: VC21350754

Molecular Formula: C10H16N2O3Se

Molecular Weight: 291.22 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Selenobiotin - 57956-29-3

CAS No. 57956-29-3
Molecular Formula C10H16N2O3Se
Molecular Weight 291.22 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl]pentanoic acid
Standard InChI InChI=1S/C10H16N2O3Se/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
Standard InChI Key HVUDXAKXEONARI-ZKWXMUAHSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H]([Se]1)CCCCC(=O)O)NC(=O)N2
SMILES C1C2C(C([Se]1)CCCCC(=O)O)NC(=O)N2
Canonical SMILES C1C2C(C([Se]1)CCCCC(=O)O)NC(=O)N2
Appearance Off-White to Pale Beige Solid
Melting Point >220°C

Chemical Structure and Properties

Selenobiotin is a selenoorganic compound with the molecular formula C10H16N2O3Se and a molecular weight of 291.22 g/mol . Structurally, it is characterized as 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl]pentanoic acid, representing the selenium analogue of biotin where the sulfur atom is replaced by selenium . This substitution significantly alters the compound's chemical properties while maintaining a structure similar to biotin that allows it to potentially interact with biotin-dependent biological systems. The compound is identified in chemical databases with the CAS registry number 57956-29-3 and PubChem CID 194048 . The three-dimensional structure reveals important stereochemical features that likely influence its biological activity and interactions with enzymes and proteins.

The chemical properties of selenobiotin reflect the general characteristics of organoselenium compounds, which typically demonstrate higher reactivity compared to their sulfur counterparts. This increased reactivity stems from selenium's larger atomic radius and superior nucleophilic properties compared to sulfur . While no specific pKa value for selenobiotin is provided in the search results, organoselenium compounds generally have lower pKa values than their sulfur counterparts, making them predominantly deprotonated at physiological pH. For comparison, selenocysteine has a pKa of 5.24 versus cysteine's 8.25 . This difference in protonation state contributes to the distinct biochemical behavior of selenobiotin versus biotin in biological systems.

Structural Characteristics and Identification

Selenobiotin possesses several key structural features that enable its precise identification and characterization. Its InChI representation is InChI=1S/C10H16N2O3Se/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1, while its InChIKey is HVUDXAKXEONARI-ZKWXMUAHSA-N . The canonical SMILES notation is C1[C@H]2C@@HNC(=O)N2, which precisely describes the two-dimensional arrangement of atoms and bonds in the molecule . These identifiers allow researchers to unambiguously reference selenobiotin in chemical databases and literature. The compound features a selenopheno[3,4-d]imidazol ring system with specific stereochemistry at three chiral centers, designated as (3aS,4S,6aR), which is crucial for its biological recognition and activity.

Physical and Chemical Properties

Selenobiotin exhibits distinctive physical and chemical properties that influence its behavior in biological systems and its potential applications. The compound contains three hydrogen bond donor sites and three hydrogen bond acceptor sites, features that play important roles in its interaction with proteins and enzymes . It possesses five rotatable bonds, providing conformational flexibility that may be important for fitting into binding sites . The exact mass of selenobiotin is 292.03261 Da, which reflects its monoisotopic mass and is an important parameter for its identification using mass spectrometry techniques . Unlike many other biological compounds, selenobiotin's conformer generation is disallowed using standard molecular mechanics force fields (MMFF94s) due to the presence of selenium, which requires specialized parameters for accurate computational modeling .

Table 1: Key Physical and Chemical Properties of Selenobiotin

PropertyValueReference
Molecular FormulaC10H16N2O3Se
Molecular Weight291.22 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Exact Mass292.03261 Da
CAS Number57956-29-3

Biosynthesis and Biological Production

The biosynthesis of selenobiotin has been observed in several microorganisms, suggesting evolutionary mechanisms for incorporating selenium into biotin-like structures. Scientific literature indicates that Phycomyces blakesleeanus and Escherichia coli strains have the capability to synthesize selenobiotin . Recent research has expanded our understanding by demonstrating that yeast species Trichosporon cutaneum and Meyerozyma guilliermondii can also produce selenobiotin when supplemented with selenium compounds . These findings highlight the potential diversity of microorganisms capable of selenobiotin synthesis, suggesting that this capability may be more widespread in nature than previously recognized.

The mechanisms of selenobiotin biosynthesis appear to involve pathways similar to biotin synthesis, with selenium incorporation occurring in place of sulfur. In M. guilliermondii cells, selenobiotin has been found to account for up to 17.3% of the total biotin vitamer fraction, while in T. cutaneum cells, it can represent up to 28.4% of the sum of biotin and its analogues . These percentages indicate substantial incorporation of selenium into the biotin structure when these organisms are cultured in selenium-rich environments. The highest levels of selenobiotin production were observed specifically in cells cultured with selenomethionine, suggesting that the form of selenium supplementation significantly influences selenobiotin synthesis . These findings provide important insights for optimizing selenobiotin production in biotechnological applications.

Quantification Methods

The accurate quantification of selenobiotin in biological samples presents a significant analytical challenge due to its structural similarity to biotin and relatively low abundance. Researchers have developed specialized methods for selenobiotin detection and quantification, with affinity chromatography being particularly effective . This technique leverages the specific binding interactions of biotin and its analogues, allowing for selective isolation and subsequent quantification of selenobiotin from complex biological matrices. The method's sensitivity enables researchers to detect the relatively small amounts of selenobiotin produced in microbial cultures, which is essential for studying the factors that influence its biosynthesis and accumulation. Further refinements in analytical techniques will likely enhance our ability to investigate selenobiotin in diverse biological systems.

Factors Affecting Biosynthesis

Several factors appear to influence the biosynthesis of selenobiotin in microorganisms, with selenium availability being the most critical. Research indicates that the form of selenium supplementation significantly impacts selenobiotin production, with selenomethionine showing particularly strong stimulatory effects . This finding suggests that selenium must be in an organic, bioavailable form to be effectively incorporated into selenobiotin. The observed variation in selenobiotin production between different microorganisms (17.3% in M. guilliermondii versus 28.4% in T. cutaneum) indicates that species-specific factors also play important roles in determining the efficiency of selenobiotin biosynthesis . These factors likely include differences in metabolic pathways, enzyme specificities, and regulatory mechanisms controlling selenium incorporation and biotin synthesis.

Table 2: Selenobiotin Production in Different Microorganisms

OrganismSelenobiotin Content (% of total biotin vitamers)Optimal Selenium SourceReference
Meyerozyma guilliermondiiUp to 17.3%Selenomethionine
Trichosporon cutaneumUp to 28.4%Selenomethionine
Phycomyces blakesleeanusSynthesis confirmed (% not specified)Not specified
Escherichia coliSynthesis confirmed (% not specified)Not specified

Research Findings and Applications

Current research on selenobiotin focuses primarily on its synthesis, detection, and potential biotechnological applications. The demonstrated ability of various yeast strains to produce selenobiotin when supplemented with selenium compounds has significant implications for biotechnological approaches to selenobiotin production . These findings suggest that microbial fermentation could provide a viable method for producing selenobiotin on a larger scale, potentially enabling its use in nutritional supplements or pharmaceutical applications. The research also contributes to our fundamental understanding of selenium metabolism in microorganisms, providing insights into how these organisms incorporate selenium into organic compounds. This knowledge could inform the development of selenium-enriched functional foods and supplements, which have shown promise for various health applications.

Analytical Developments

Advances in analytical techniques have been crucial for selenobiotin research, enabling its detection and quantification in complex biological samples. The method based on affinity chromatography described in the literature has proven effective for quantifying selenobiotin in yeast cultures . This technique likely leverages the structural similarity between biotin and selenobiotin to achieve selective isolation, followed by specific detection methods capable of distinguishing between the two compounds. The development of such methods represents a significant achievement in selenobiotin research, as they enable the detailed study of factors influencing its biosynthesis and accumulation. Future analytical developments may include more sensitive and specific detection methods, potentially incorporating advanced mass spectrometry techniques that can take advantage of selenobiotin's distinctive isotope pattern due to the presence of selenium.

FieldPotential ApplicationsResearch StatusReference
NutritionBioavailable selenium supplementTheoretical, based on organic selenium benefits
PharmaceuticalsPrevention and treatment of lifestyle-related diseasesTheoretical, based on selenium compound efficacy
BiotechnologySpecialized cofactor or catalystEarly-stage research on biosynthesis
AnalyticalBiomarker for selenium statusAnalytical methods under development

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